2-Fluoroadenosine 2-Fluoroadenosine
Brand Name: Vulcanchem
CAS No.: 19768-92-4
VCID: VC0010117
InChI: InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Molecular Formula: C10H12FN5O4
Molecular Weight: 285.23 g/mol

2-Fluoroadenosine

CAS No.: 19768-92-4

VCID: VC0010117

Molecular Formula: C10H12FN5O4

Molecular Weight: 285.23 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoroadenosine - 19768-92-4

Description

2-Fluoroadenosine is a purine nucleoside and a fluorinated analog of adenosine nucleotide . Also known as F-Ado, it was first developed in 1957 at the Southern Research Institute as a potential anticancer drug . 2-Fluoroadenosine is not deaminated by adenosine deaminase, but it is metabolized to triphosphate in vitro and has demonstrated itself as a potent inhibitor of lymphocyte-mediated cytolysis .

2-Fluoroadenosine is used as an intermediate in the synthesis of fludarabine, a chemotherapy medication used to treat leukemia and lymphoma . 2-Fluoroadenosine has been found to suppress the growth of H.Ep. No. 2 cells growing in culture and inhibit the incorporation of labeled precursors into ribonucleic acid in whole Ehrlich ascites cells . Researchers have also observed that it inhibits the synthesis of 5-phosphoribosylamine in the same cells .

Chemically, 2-Fluoroadenosine has a molecular formula of C10H12FN5O4 and a molecular weight of 285.23 . Synonyms for 2-Fluoroadenosine include 2-(6-amino-2-fluoro-purin-9-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol and 6-amino-2-fluoro-9-β-D-ribofuranosylpurine . A related compound, 2'-Deoxy-2-fluoroadenosine, also exists as a member of adenosines and an organofluorine compound .

CAS No. 19768-92-4
Product Name 2-Fluoroadenosine
Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
IUPAC Name 2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
Standard InChIKey HBUBKKRHXORPQB-UHFFFAOYSA-N
SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Synonyms 2-fluoroadenine arabinoside
9-beta-D-arabinofuranosyl-2-fluoroadenine
F-ara-A
fludarabine
PubChem Compound 3367
Last Modified Jul 17 2023

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